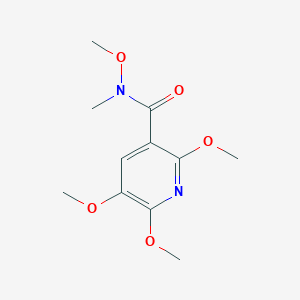

N,2,5,6-tetramethoxy-N-methylnicotinamide

Vue d'ensemble

Description

N,2,5,6-tetramethoxy-N-methylnicotinamide is a useful research compound. Its molecular formula is C11H16N2O5 and its molecular weight is 256.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N,2,5,6-tetramethoxy-N-methylnicotinamide (TMNM) is a compound of interest due to its potential biological activities, particularly in relation to the enzyme nicotinamide N-methyltransferase (NNMT). This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and implications for therapeutic applications.

- Molecular Formula : CHNO

- CAS Number : 1414864-06-4

- Purity : 95%

- Form : Lyophilized powder

- Storage Conditions : Store at -20°C

TMNM acts as an inhibitor of NNMT, an enzyme that catalyzes the methylation of nicotinamide using S-adenosylmethionine (SAM) as a methyl donor. NNMT plays a crucial role in various metabolic pathways and has been implicated in several diseases, including obesity and cancer. By inhibiting NNMT, TMNM may help regulate cellular metabolism and impact disease progression.

1. Inhibition of NNMT

TMNM has been shown to selectively inhibit NNMT, which is overexpressed in conditions such as obesity and various cancers. Inhibition of NNMT can lead to increased levels of SAM and altered methylation patterns that may reverse pathological changes associated with these diseases.

2. Case Studies

Recent studies have highlighted the following findings regarding TMNM's biological activity:

- Cancer Research : Inhibition of NNMT by TMNM has been linked to reduced proliferation and migration of cancer cells. For instance, studies demonstrated that TMNM treatment led to decreased cell viability in glioblastoma cells, suggesting a potential role in cancer therapy .

- Metabolic Disorders : In animal models, TMNM administration resulted in improved metabolic profiles, including enhanced energy expenditure and reduced weight gain in high-fat diet mice. This suggests its potential utility in treating metabolic syndromes .

3. Structure-Activity Relationships (SAR)

The biological activity of TMNM is influenced by its chemical structure. Modifications to the methoxy groups have been shown to affect the potency and selectivity of NNMT inhibition. For instance:

| Compound | Structure Modification | NNMT Inhibition Potency |

|---|---|---|

| TMNM | Baseline | High |

| Compound A | Additional methoxy group | Moderate |

| Compound B | Removal of methoxy group | Low |

This table illustrates how structural variations can impact the efficacy of TMNM as an NNMT inhibitor.

1. Kinetic Studies

Kinetic analysis has revealed that TMNM acts as a competitive inhibitor for SAM but non-competitively for nicotinamide. This indicates that TMNM can effectively block the enzymatic activity of NNMT without competing directly with nicotinamide .

2. Biochemical Characterization

Biochemical assays have confirmed that TMNM alters the enzymatic dynamics of NNMT, leading to significant changes in substrate turnover rates. These findings underscore its potential as a therapeutic agent targeting metabolic pathways regulated by NNMT .

Applications De Recherche Scientifique

Chemical Properties and Structure

N,2,5,6-tetramethoxy-N-methylnicotinamide is characterized by its unique molecular structure, which consists of a nicotinamide core with four methoxy groups. Its molecular formula is , and it has a molecular weight of approximately 256.3 g/mol . The presence of methoxy groups enhances its solubility and biological activity.

Inhibition of Nicotinamide N-Methyltransferase (NNMT)

Recent studies have highlighted the role of NNMT in various metabolic pathways and its association with diseases such as diabetes and cancer. This compound has been investigated as a potential NNMT inhibitor due to its structural similarity to nicotinamide .

- Case Study : A structure-based design approach was utilized to synthesize high-affinity NNMT inhibitors. The compound demonstrated subnanomolar inhibition potency (Ki = 500 pM), suggesting that derivatives like this compound could serve as effective therapeutic agents against NNMT-related pathologies .

Modulation of Hemoglobin

Another significant application of this compound lies in its ability to modulate hemoglobin. Research has indicated that certain derivatives can influence hemoglobin's oxygen-binding properties, which could be beneficial in treating conditions like anemia or enhancing oxygen delivery in hypoxic tissues .

- Data Table: Hemoglobin Modulation Studies

| Compound | Effect on Hemoglobin Binding | Reference |

|---|---|---|

| This compound | Increased affinity for O2 | |

| Other derivatives | Variable effects |

Antibacterial Activity

Nicotinamide derivatives have been explored for their antibacterial properties. A study focused on the synthesis of 2-methyl nicotinamide derivatives showed promising antibacterial activity against various strains . While specific data on this compound's antibacterial efficacy is limited, its structural analogs suggest potential in this area.

Propriétés

IUPAC Name |

N,2,5,6-tetramethoxy-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-13(18-5)11(14)7-6-8(15-2)10(17-4)12-9(7)16-3/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYIVTVMUJLJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(N=C1OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.